molecular formula C5H5ClN2O B6588900 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 221276-16-0

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6588900
CAS No.: 221276-16-0
M. Wt: 144.6
InChI Key:
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Description

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a methyl group at the first position, and an aldehyde group at the fifth position of the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other derivatives. For instance, it can react with amines to form imines, which are crucial intermediates in many biochemical pathways . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical reactions and pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activity. For example, this compound can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in biochemical research. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products . These degradation products can have different biochemical activities, which may influence the long-term effects of this compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, including aldehyde dehydrogenases and cytochrome P450 oxidases . These enzymes convert this compound into different metabolites, which can further participate in biochemical reactions. The compound’s interaction with these enzymes can also affect metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its biochemical activity. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling pathways . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of 1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF). The reaction is typically carried out at low temperatures (0°C) followed by heating the reaction mixture in a water bath . This method allows for the chlorination and formylation of the pyrazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) and sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-chloro-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

221276-16-0

Molecular Formula

C5H5ClN2O

Molecular Weight

144.6

Purity

95

Origin of Product

United States

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